2,2,3,4-Tetramethyloctane
Description
2,2,3,4-Tetramethyloctane (C₁₂H₂₆) is a branched alkane with four methyl groups located at the 2nd, 2nd, 3rd, and 4th carbon positions of an octane backbone. These compounds are characterized by their volatility, stability, and roles as biomarkers or flavor/odor contributors.
Properties
CAS No. |
62183-75-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,4-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-8-9-10(2)11(3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
HEJULKHHKGYPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethyloctane can be achieved through various organic reactions. One common method involves the alkylation of smaller alkanes using catalysts such as aluminum chloride (AlCl3) under controlled conditions. This process typically requires a temperature range of 0-50°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This method involves breaking down larger molecules into smaller ones using a catalyst, such as zeolites, at high temperatures (500-700°C). The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce alcohols, ketones, or carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
2,2,3,4-Tetramethyloctane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to study the behavior of branched alkanes.
Biology: It serves as a model compound to investigate the metabolic pathways of hydrocarbons in microorganisms.
Industry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethyloctane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts or reagents. In biological systems, it can be metabolized by enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions.
Comparison with Similar Compounds
2,2,4,4-Tetramethyloctane
2,3,6,7-Tetramethyloctane
2,2,7,7-Tetramethyloctane
- Occurrence: Identified in tea plant emissions under normal nitrogen fertilization, classified as an aromatic hydrocarbon .
- Physical Properties: Vapor pressure: 202.63 kPa at 489.10 K . CAS No. 1071-31-4 .
3,4,5,6-Tetramethyloctane
- Occurrence :
- Analytical Challenges :
Key Differences and Trends
Branching Position and Volatility
- 2,2,4,4-Tetramethyloctane exhibits higher symmetry than 2,2,3,4-Tetramethyloctane, leading to lower boiling points and higher vapor pressures compared to less symmetric isomers .
- 3,4,5,6-Tetramethyloctane ’s central branching reduces volatility, making it less detectable in headspace analyses without specialized techniques like CI-MS .
Data Tables
Table 1: Comparative Properties of Tetramethyloctane Isomers
*Estimated based on structural similarity to 2,2,4,4-isomer.
Table 2: Analytical Methods for Detection
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